2,4-DIFLUORO-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
Overview
Description
2,4-Difluoro-N-(2-phenylethyl)benzenesulfonamide is an organic compound with the molecular formula C14H13F2NO2S. It is a member of the sulfonamide family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIFLUORO-N~1~-PHENETHYL-1-BENZENESULFONAMIDE typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base such as sodium hydride or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonamide group can participate in redox reactions, although specific examples for this compound are limited.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or other strong bases, and the reactions typically require elevated temperatures.
Oxidation and reduction: Specific reagents and conditions would depend on the desired transformation, but general oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride could be used.
Major Products Formed
The major products formed from these reactions would depend on the specific nucleophile or redox conditions used. For example, nucleophilic substitution could yield various substituted benzenesulfonamides .
Scientific Research Applications
2,4-Difluoro-N-(2-phenylethyl)benzenesulfonamide has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes like carbonic anhydrase.
Biological studies: The compound’s sulfonamide group is known for its ability to inhibit certain enzymes, making it useful in enzyme inhibition studies.
Chemical synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action for 2,4-DIFLUORO-N~1~-PHENETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates or cofactors, allowing the compound to bind to the active site of enzymes and inhibit their activity . This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzenesulfonamide: Lacks the phenylethyl group, making it less bulky and potentially less selective in its interactions.
N-(2-Phenylethyl)benzenesulfonamide: Lacks the fluorine atoms, which can affect its electronic properties and reactivity.
Uniqueness
2,4-Difluoro-N-(2-phenylethyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and the phenylethyl group. The fluorine atoms can enhance the compound’s stability and reactivity, while the phenylethyl group can increase its selectivity for certain biological targets .
Properties
IUPAC Name |
2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c15-12-6-7-14(13(16)10-12)20(18,19)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRCRDAPTRKLGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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